Cas no 202408-26-2 (2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid)
![2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid structure](https://www.kuujia.com/scimg/cas/202408-26-2x500.png)
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazoleacetic acid, 2-[(methoxycarbonyl)amino]-
- {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
- 2-(2-((Methoxycarbonyl)amino)thiazol-4-yl)acetic acid
- 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
- SCHEMBL12368644
- F2158-0008
- EN300-238617
- 202408-26-2
- 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}aceticacid
- CS-0302162
- AKOS000203943
- 2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid
- F88426
- (2-[(METHOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID
-
- MDL: MFCD09864124
- Inchi: InChI=1S/C7H8N2O4S/c1-13-7(12)9-6-8-4(3-14-6)2-5(10)11/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
- InChI Key: UMAQRRPBEHWPDX-UHFFFAOYSA-N
- SMILES: COC(=O)NC1=NC(=CS1)CC(=O)O
Computed Properties
- Exact Mass: 216.02047791g/mol
- Monoisotopic Mass: 216.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 117Ų
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238617-10.0g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95% | 10.0g |
$2085.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060703-1g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95% | 1g |
¥2345.0 | 2023-02-23 | |
Life Chemicals | F2158-0008-1g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95%+ | 1g |
$325.0 | 2023-09-06 | |
Life Chemicals | F2158-0008-2.5g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95%+ | 2.5g |
$650.0 | 2023-09-06 | |
Life Chemicals | F2158-0008-0.5g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95%+ | 0.5g |
$308.0 | 2023-09-06 | |
Enamine | EN300-238617-5.0g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
Aaron | AR01AS2X-250mg |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 97% | 250mg |
$175.00 | 2025-02-13 | |
Aaron | AR01AS2X-100mg |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 97% | 100mg |
$105.00 | 2025-02-13 | |
Aaron | AR01AS2X-1g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 97% | 1g |
$326.00 | 2025-02-13 | |
Enamine | EN300-238617-0.05g |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid |
202408-26-2 | 95% | 0.05g |
$407.0 | 2024-06-19 |
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Compound CAS No 202408-26-2: 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid
The compound with CAS number 202408-26-2, known as 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with a methoxycarbonylamino group and an acetic acid moiety.
Recent studies have highlighted the potential of this compound as a promising candidate for various therapeutic applications. Researchers have focused on its ability to modulate key cellular pathways, making it a potential lead compound for the development of novel drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The thiazole ring in the molecule plays a crucial role in its pharmacokinetic properties, including bioavailability and metabolic stability.
The synthesis of 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the methoxycarbonylamino group and the acetic acid side chain through carefully designed chemical reactions. The optimization of these synthetic steps has been a focus of recent research efforts, aiming to improve yield and purity while reducing costs.
In terms of biological activity, this compound has shown remarkable selectivity towards specific molecular targets. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in cancer cell proliferation and metastasis. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting potential applications in treating chronic inflammatory conditions.
The structural versatility of this compound also makes it an attractive candidate for further modification and optimization. Researchers are actively exploring various analogs by altering substituents on the thiazole ring or modifying the side chains to enhance its therapeutic potential. These efforts are supported by advanced computational tools and techniques that enable precise modeling of molecular interactions.
From an environmental standpoint, the synthesis and application of this compound are being evaluated for their sustainability and eco-friendliness. Green chemistry principles are being integrated into its production processes to minimize waste and reduce environmental impact.
In conclusion, Compound CAS No 202408-26-2, or 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, represents a significant advancement in the field of organic chemistry with promising implications for drug development and therapeutic interventions. Continued research into its properties and applications will undoubtedly contribute to further breakthroughs in this area.
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